Linearmycin B

概要

説明

リニアマイシン B は、リニアマイシンファミリーのポリケチドの一員であり、細胞膜を標的とする溶菌性抗生物質です。 当初は抗真菌性代謝物として分類されていましたが、リニアマイシンはグラム陽性菌、特に枯草菌の細胞溶解とコロニー分解を引き起こすことが判明しました 。リニアマイシン B は、ストレプトマイセス属 Mg1 株から産生され、枯草菌を溶解する能力を持つ細胞外小胞に組み込まれます 。

作用機序

リニアマイシン B の作用機序には、グラム陽性菌の細胞膜の破壊が含まれます。 リニアマイシン B は、膜の急速な脱分極を引き起こし、標的細胞の生存率の低下につながります 。 この化合物の溶菌活性は本来的であり、細胞の代謝や成長に依存しません 。 リニアマイシン B の分子標的は、細胞膜の脂質二重層であり、この化合物が暴露されると破壊されます 。

類似の化合物との比較

リニアマイシン B は、リニアマイシン A やリニアマイシン C など、他のポリケチド系抗生物質と類似しています 。 リニアマイシン A は、リニアマイシン B と比較して、末端ポリエン発色団にオレフィンが 1 つ欠けていますが、リニアマイシン C は、リニアマイシン A と B のスターターユニットの単一のメチレン延長です 。これらの構造的な違いは、化学構造と生物活性におけるリニアマイシン B の独自性を強調しています。 その他の関連するポリエン系抗生物質には、アムホテリシン B、ナイスタチン、ECO-02301 などがあり、これらも抗真菌作用を示します 。

生化学分析

Biochemical Properties

Linearmycin B interacts with various biomolecules, primarily targeting the cytoplasmic membrane of bacteria . It has the intrinsic capacity to lyse cells, unlike cell-wall targeting antibiotics .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the growth of all Gram-positive bacteria tested, but lysis is limited to some Bacillus species . This compound exposure causes changes consistent with rapid depolarization of the Bacillus subtilis cytoplasmic membrane, which correlates with a loss of viability .

Molecular Mechanism

This compound exerts its effects at the molecular level by disrupting lipid bilayers without any other cellular components . This disruption of the lipid bilayer leads to rapid depolarization of the cytoplasmic membrane, resulting in cell lysis .

Temporal Effects in Laboratory Settings

It has been observed that this compound-induced lysis occurs even when cellular metabolism and growth are inhibited .

Metabolic Pathways

It is known that this compound disrupts the lipid bilayer of the cytoplasmic membrane, which could potentially affect various metabolic processes .

Transport and Distribution

This compound is incorporated into extracellular vesicles by Streptomyces sp. strain Mg1 . These vesicles are capable of lysing Bacillus subtilis .

Subcellular Localization

This compound targets the cytoplasmic membrane of bacteria .

準備方法

リニアマイシン B は、通常、ストレプトマイセス属 Mg1 株の菌糸体抽出物から単離されます 。リニアマイシン B の生合成には、さまざまな基質がポリケチド経路に取り込まれます。 リニアマイシン B の構造は、差分 NMR 解析によって確認されています 。リニアマイシン B の工業生産方法は広く文書化されていませんが、単離プロセスには、ストレプトマイセス属を 適切な培地で培養し、菌糸体から化合物を抽出することが含まれます 。

化学反応の分析

リニアマイシン B は、酸化や還元など、さまざまな化学反応を起こします。 この化合物は、脂質二重層を破壊し、枯草菌の細胞膜を急速に脱分極させることで知られています 。 これらの反応で使用される一般的な試薬と条件には、インビトロ膜モデルとしてのリポソームが含まれます 。 これらの反応から生成される主な生成物は、破壊された脂質二重層と脱分極した膜です 。

科学研究への応用

リニアマイシン B は、化学、生物学、医学の分野において、いくつかの科学研究への応用が期待されます。 化学の分野では、膜破壊と脱分極のメカニズムを研究するために使用されます 。 生物学の分野では、リニアマイシン B は、細菌間の競合と、微生物相互作用における特殊な代謝産物の役割を調べるために使用されます 。 医学の分野では、この化合物の抗菌特性により、新しい抗生物質の開発のための潜在的な候補となっています 。 さらに、リニアマイシン B は細胞溶解を引き起こす能力により、細胞膜の完全性と機能を研究する上で重要な役割を果たします 。

科学的研究の応用

Linearmycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of membrane disruption and depolarization . In biology, this compound is utilized to investigate bacterial competition and the role of specialized metabolites in microbial interactions . In medicine, the compound’s antibacterial properties make it a potential candidate for developing new antibiotics . Additionally, this compound’s ability to cause cellular lysis has implications for its use in studying cell membrane integrity and function .

類似化合物との比較

Linearmycin B is similar to other polyketide antibiotics, such as linearmycin A and linearmycin C . Linearmycin A is missing a single olefin in the terminal polyene chromophore compared to this compound, while linearmycin C is a single-methylene extension of the starter unit of linearmycins A and B . These structural differences highlight the uniqueness of this compound in terms of its chemical structure and biological activity. Other related polyene antibiotics include amphotericin B, nystatin, and ECO-02301, which also exhibit antifungal properties .

生物活性

Linearmycin B, a linear polyketide antibiotic produced by Streptomyces sp. strain Mg1, exhibits significant antibacterial and antifungal properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, resistance mechanisms, and implications in microbial competition.

Overview of this compound

This compound is part of a larger family of linearmycins, which are characterized by their long linear structures with amino and carboxylic acid groups. These compounds are known for their ability to target bacterial membranes, leading to cell lysis and inhibition of growth in susceptible organisms such as Bacillus subtilis and other Gram-positive bacteria .

Lytic Activity : this compound primarily acts by disrupting the integrity of the bacterial cytoplasmic membrane. Studies have demonstrated that exposure to this compound results in rapid depolarization of the membrane potential in B. subtilis, indicating a loss of membrane integrity that correlates with cell lysis . This mechanism is distinct from traditional antibiotics that target cell wall synthesis or protein synthesis, as linearmycins can induce lysis even in metabolically inactive cells .

Extracellular Vesicle Trafficking : Recent research has uncovered that linearmycins may be trafficked via extracellular vesicles produced by Streptomyces sp. strain Mg1. These vesicles encapsulate linearmycins and facilitate their delivery to target cells, enhancing the competitive fitness of the producing strain in microbial environments .

Resistance Mechanisms

Resistance to this compound in Bacillus subtilis has been linked to mutations in the two-component signaling system (TCS) operon yfiJK. These mutations activate the expression of an ATP-binding cassette (ABC) transporter encoded by the yfiLMN operon, which is essential for conferring resistance against linearmycin-induced lysis . The interplay between resistance mechanisms and biofilm formation suggests that resistant strains may gain an advantage in competitive environments.

Table 1: Summary of Key Research Findings on this compound

Implications for Antimicrobial Development

The unique mechanism of action exhibited by this compound positions it as a promising candidate for the development of new antimicrobial therapies, especially in an era where antibiotic resistance is a growing concern. Its ability to bypass traditional resistance pathways makes it an attractive option for treating infections caused by resistant Gram-positive pathogens.

特性

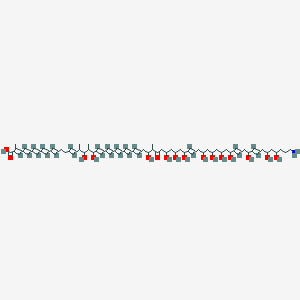

IUPAC Name |

(2E,4E,6E,8E,10E,14E,20E,22E,24E,26E,28E,40E,50E,54E)-62-amino-17,19,31,35,37,39,43,45,47,49,53,57,59-tridecahydroxy-2,16,18,32-tetramethyl-33-oxodohexaconta-2,4,6,8,10,14,20,22,24,26,28,40,50,54-tetradecaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFLEVLIHWJIAE-OTPULODUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/CC/C=C/C=C/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。